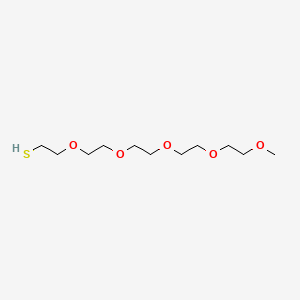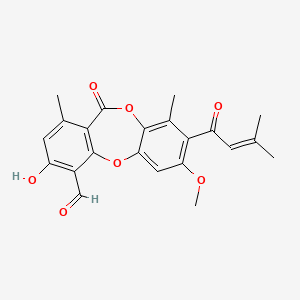
2,5,8,11,14-Pentaoxahexadecane-16-thiol
Übersicht
Beschreibung
2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as PEG-thiol, is a synthetic compound . It has a molecular weight of 268.37 . The compound is stored at room temperature under an inert atmosphere . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2,5,8,11,14-Pentaoxahexadecane-16-thiol is1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. It has a density of 1.1±0.1 g/cm^3 . The boiling point is 332.3±32.0 °C at 760 mmHg . The compound has a molar refractivity of 63.3±0.3 cm^3 . It has 6 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Biomedicine
m-PEG5-thiol, also known as mPEG-SH, is widely used in the field of biomedicines . It is one of the most straightforward and versatile methods for modifying gold nanorods (GNRs), especially for applications in biomedicines . The decreased toxicity of PEGylated GNRs is critical for investigating cell-nanomaterial interactions .
Nanotechnology
m-PEG5-thiol is applied in nanotechnology . It is used in the modification of gold nanorods, which are featured in promising applications in the fields of imaging, sensors, optics, anti-cancer agents, and LEDs .
Drug Release
m-PEG5-thiol is used in drug-release research . The PEGylation process, which involves the use of m-PEG5-thiol, can be optimized to achieve high efficiency, which is crucial in drug delivery systems .
Cell Culture
m-PEG5-thiol is used in cell culture research . The PEGylated compounds exhibit minimized toxic and immunological effects compared to non-PEG spacers , making them suitable for cell culture studies.
Ligand Synthesis Support
m-PEG5-thiol is used in the study of ligand synthesis support . The thiol group in m-PEG5-thiol has a high affinity for gold, making it a versatile method for modifying gold nanorods .
New Materials Research
m-PEG5-thiol is applied in new materials research . It is used in the synthesis of graft polymer compounds and polyethylene glycol-modified functional coatings .
Polymer Science
m-PEG5-thiol is used in polymer science . It is used in the PEGylation of gold nanorods, a process that imparts a high degree of stability and biocompatibility to the nanorods .
pH Optimization
The use of m-PEG5-thiol is crucial in the pH optimization for high-efficiency PEGylation of gold nanorods . The PEGylation process can be applied to modify the GNRs at various pH levels, achieving high PEGylation efficiencies .
Safety and Hazards
The compound has been assigned the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed (H301), harmful if inhaled (H332), and very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), avoiding release to the environment (P273), and storing locked up (P405) .
Wirkmechanismus
Target of Action
The primary target of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as mPEG5-SH, is proteins with free thiol groups, specifically on cysteine side chains . This compound is a PEG-based linker for PROTACs, which are molecules that join two essential ligands, crucial for forming PROTAC molecules . These molecules enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mode of Action
2,5,8,11,14-Pentaoxahexadecane-16-thiol interacts with its targets through a process known as PEGylation . This involves the attachment of the PEG group to proteins and other biomolecules, which decreases aggregation and increases solubility . The thiol group on the compound reacts specifically and efficiently with maleimide or disulfide . This reaction occurs under mild conditions and results in the formation of stable thioether bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By attaching to proteins via PEGylation, the compound can direct the ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of 2,5,8,11,14-Pentaoxahexadecane-16-thiol are largely determined by its PEGylation. PEGylation can enhance the stability, solubility, and half-life of drugs, and reduce their immunogenicity and antigenicity
Result of Action
The result of the action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the selective degradation of target proteins within cells . By directing the ubiquitin-proteasome system to these targets, the compound can influence cellular functions and potentially lead to therapeutic effects.
Action Environment
The action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the reaction between the thiol group and maleimide or disulfide . Furthermore, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at -5°C and keep it dry and away from sunlight .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCHSOJDWEEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694787 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxahexadecane-16-thiol | |
CAS RN |
524030-00-0 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













